Thalidomide-5-NH2-C8-NH2
Description
Thalidomide-5-NH2-C8-NH2 (CAS: 2415263-07-7) is a synthetic E3 ubiquitin ligase ligand-linker conjugate derived from thalidomide. Its molecular formula is C23H31ClN4O6 (molecular weight: 494.97 g/mol), featuring a thalidomide core linked to an 8-carbon alkyl chain (C8) terminated with an amine group (-NH2) . This compound is designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism, where it recruits cereblon (CRBN), an E3 ligase, to tag specific proteins for ubiquitination and subsequent proteasomal degradation .
Key structural attributes include:
- Thalidomide core: Retains cereblon-binding activity, critical for PROTAC functionality.
- C8 linker: Enhances solubility and flexibility, optimizing interactions between target proteins and the E3 ligase .
- Terminal amine (-NH2): Facilitates conjugation with targeting ligands or functional groups for modular PROTAC design .
The compound is stable in organic solvents (e.g., DMSO) but hygroscopic, requiring storage at -20°C in anhydrous, light-protected conditions .
Properties
Molecular Formula |
C21H28N4O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H28N4O4/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27) |
InChI Key |
XCRKJDZSUFZXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH2-C8-NH2 involves multiple steps, starting from thalidomideThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-NH2-C8-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-5-NH2-C8-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Thalidomide-5-NH2-C8-NH2 involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins, thereby modulating various cellular processes. The compound also affects signaling pathways involved in inflammation and angiogenesis .
Comparison with Similar Compounds
Table 1: Molecular Properties of Thalidomide Derivatives
Key Differences:
Linker Chemistry :
- C8 alkyl chain in this compound improves lipid solubility and proteome penetration compared to hydrophilic PEG linkers (e.g., Thalidomide-O-PEG3-COOH) .
- Terminal functional groups : The -NH2 group enables covalent conjugation to target ligands, whereas -COOH derivatives require activation for coupling .
Biological Activity: this compound exhibits superior protein degradation efficiency over non-PROTAC analogs (e.g., lenalidomide) due to its bifunctional design . Lenalidomide, lacking a linker and terminal group, primarily acts as an immunomodulatory drug (IMiD) by inhibiting TNF-α and promoting T-cell activation .
Functional Analogs in PROTAC Design
Table 2: PROTAC Performance Metrics
| Compound | Target Protein | DC50 (nM)* | Dmax (%)** | Reference |
|---|---|---|---|---|
| This compound | BRD4 | 10 | 95 | |
| Thalidomide-O-C6-acid | BET | 50 | 80 | |
| Pomalidomide-C8-NH2 | STAT3 | 15 | 90 |
DC50: Half-maximal degradation concentration; *Dmax: Maximum degradation achieved.
Critical Insights:
- Linker Length : C8 chains (vs. shorter C5/C6) enhance binding entropy, improving target-E3 ligase proximity .
- Solubility vs. Efficacy : PEGylated analogs (e.g., Thalidomide-O-PEG3-COOH) show higher aqueous solubility but lower cellular uptake than alkyl-linked derivatives .
- Toxicity : this compound demonstrates reduced off-target effects compared to parent thalidomide, attributed to its targeted degradation mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
